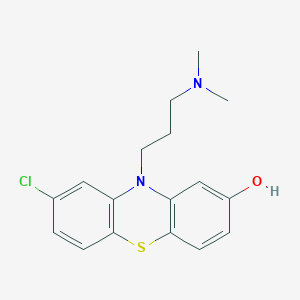

8-Hydroxychlorpromazine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUDVAYGFVRZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192510 | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-67-8 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 8-Hydroxychlorpromazine in the Metabolic Pathway of Chlorpromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089) (CPZ), a cornerstone of antipsychotic therapy, undergoes extensive metabolism, leading to the formation of numerous metabolites. While the 7-hydroxy and sulfoxide (B87167) derivatives have been extensively studied, the role of 8-hydroxychlorpromazine (8-OH-CPZ) in the overall metabolic profile and pharmacological effect of the parent drug is less well-defined. This technical guide provides a comprehensive overview of the current understanding of this compound's position in the chlorpromazine metabolism pathway. It details the enzymatic processes likely involved in its formation, its reported pharmacological activities, and its potential contribution to the therapeutic and adverse effects of chlorpromazine. This document also outlines detailed experimental protocols for the in-vitro study of its formation and analytical methods for its quantification, alongside a discussion of its toxicological profile.

Introduction

Chlorpromazine is a low-potency first-generation antipsychotic that exerts its therapeutic effects primarily through dopamine (B1211576) D2 receptor antagonism.[1] Its clinical use is associated with a complex pharmacokinetic profile, characterized by extensive hepatic metabolism. The biotransformation of chlorpromazine involves a variety of enzymatic reactions, including hydroxylation, N-demethylation, and S-oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] These metabolic processes result in a diverse array of metabolites, some of which are pharmacologically active and may contribute to the overall therapeutic and adverse effects of the drug.

While 7-hydroxychlorpromazine (B195717) has been identified as a major active metabolite, the significance of other hydroxylated derivatives, such as this compound, is an area of ongoing investigation. This guide focuses specifically on the 8-hydroxy metabolite, consolidating the available data on its formation, activity, and analysis to provide a valuable resource for researchers in pharmacology and drug development.

Chlorpromazine Metabolism Pathway

The metabolism of chlorpromazine is a complex network of reactions. The primary pathways include:

-

Hydroxylation: The introduction of hydroxyl groups onto the phenothiazine (B1677639) ring, with the 7- and 8-positions being potential sites.

-

N-demethylation: The removal of methyl groups from the dimethylaminopropyl side chain.

-

S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides and sulfones.

These primary metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.

Formation of this compound

The formation of this compound occurs via aromatic hydroxylation of the chlorpromazine molecule. While the specific cytochrome P450 isozymes responsible for 8-hydroxylation have not been definitively identified in the literature, it is hypothesized that the same enzymes involved in the more extensively studied 7-hydroxylation, namely CYP2D6 and CYP1A2, may also contribute to the formation of the 8-hydroxy isomer.[3] The relative contribution of each enzyme to 8-hydroxylation remains an area for further investigation.

References

Investigating the Neuroleptic Activity of 8-Hydroxychlorpromazine: A Technical Guide

Abstract

Chlorpromazine (B137089) (CPZ) was a landmark discovery in psychopharmacology, establishing the dopamine (B1211576) D2 receptor as a key target for antipsychotic action. Its extensive metabolism produces numerous derivatives, including 8-Hydroxychlorpromazine. While some metabolites, such as 7-hydroxychlorpromazine (B195717), have been shown to possess pharmacological activity, the specific neuroleptic profile of this compound remains largely uncharacterized in publicly accessible literature.[1][2][3] This technical guide provides a framework for investigating the potential neuroleptic activity of this compound. It begins by summarizing the well-documented pharmacological profile of the parent compound, chlorpromazine, to establish a baseline for comparison. Subsequently, it outlines the detailed experimental protocols, both in vitro and in vivo, that are essential for elucidating the binding affinities, functional activities, and behavioral effects of this metabolite. This document serves as a comprehensive roadmap for researchers aiming to explore the structure-activity relationships within the chlorpromazine metabolic family and to identify potentially novel antipsychotic agents.

Pharmacological Profile of Chlorpromazine (Parent Compound)

Chlorpromazine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway.[4][5] However, its broad pharmacological profile, which includes interactions with serotonergic, adrenergic, cholinergic, and histaminergic receptors, contributes to both its therapeutic efficacy and its side-effect profile.[6][7] The affinity of chlorpromazine for these key receptors, represented by the inhibition constant (Ki), is summarized below.

Table 1: Receptor Binding Affinity of Chlorpromazine

| Receptor Subtype | Ki (nM) | Primary Effect | Reference(s) |

|---|---|---|---|

| Dopamine D2 | 1.0 - 2.5 | Antipsychotic Efficacy, Extrapyramidal Symptoms | [8][9][10] |

| Serotonin 5-HT2A | 0.47 - 13.0 | Atypical Antipsychotic Properties, Sedation | [11][12][13] |

| Serotonin 5-HT2C | ~27.1 | Anxiolytic, Appetite Modulation | [11] |

| Alpha-1 Adrenergic | 1.0 - 10.0 | Orthostatic Hypotension, Dizziness | [7] |

| Histamine H1 | 0.5 - 4.0 | Sedation, Weight Gain | [5] |

| Muscarinic M1 | ~10 - 200 | Anticholinergic Effects (Dry Mouth, Constipation) |[5] |

Note: Ki values can vary between studies based on experimental conditions and tissue sources.

Metabolism of Chlorpromazine

Chlorpromazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP3A4), into more than 100 metabolites.[5][6] Key metabolic pathways include hydroxylation, sulfoxidation, demethylation, and N-oxidation.[6] Hydroxylation occurs at the 7 and 8 positions of the phenothiazine (B1677639) ring. While 7-hydroxychlorpromazine is a major active metabolite that contributes to the therapeutic effect, the neuroleptic activity of this compound is not well-defined.[1][2]

Proposed Investigational Workflow for this compound

To systematically evaluate the neuroleptic potential of this compound, a multi-stage investigational workflow is proposed. This process begins with fundamental in vitro receptor binding and functional assays and progresses to more complex in vivo behavioral models if initial results are promising.

Detailed Experimental Protocols

The following sections detail the standard methodologies required to execute the investigational workflow.

In Vitro Assays: Receptor Binding & Functional Activity

Objective: To determine the binding affinity (Ki) and functional activity (antagonism/agonism) of this compound at key neuroreceptors.

Protocol: Radioligand Binding Assay (for Dopamine D2 Receptors)

-

Preparation of Membranes:

-

Homogenize tissue (e.g., rat striatum or cells expressing human recombinant D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors) at a concentration near its Kd value.

-

Add increasing concentrations of the test compound (this compound) across a wide range (e.g., 0.1 nM to 10,000 nM).

-

For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Data Collection & Analysis:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

This protocol can be adapted for other receptors (e.g., 5-HT2A) by using the appropriate tissue/cell line, radioligand (e.g., [³H]-Ketanserin), and non-specific binding agent.

In Vivo Assays: Behavioral Models

Objective: To assess the antipsychotic-like efficacy and potential for extrapyramidal side effects of this compound in rodent models.

Protocol: Dopamine Agonist-Induced Hyperlocomotion

-

Rationale: A core feature of psychosis is hyperactivity of the dopamine system. This model tests the ability of a compound to block the locomotor-activating effects of a dopamine agonist like amphetamine or apomorphine (B128758).

-

Procedure:

-

Acclimate rodents (mice or rats) to open-field arenas equipped with infrared photobeams to track movement.

-

Administer the test compound (this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a pre-treatment interval (e.g., 30-60 minutes), administer a dopamine agonist (e.g., d-amphetamine, 1-5 mg/kg).

-

Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

-

Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests D2 receptor antagonism and potential antipsychotic efficacy.

-

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

-

Rationale: Schizophrenia is often associated with deficits in sensorimotor gating, the ability to filter out irrelevant sensory information. PPI is a measure of this gating process.

-

Procedure:

-

Place a rodent in a startle chamber equipped with a loudspeaker and a sensor to measure whole-body startle response.

-

Administer the test compound or vehicle.

-

The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong, startle-inducing acoustic stimulus (e.g., 120 dB).

-

Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the strong pulse.

-

No-stimulus trials: Background noise only.

-

-

Analysis: In normal animals, the startle response in prepulse-pulse trials is significantly lower than in pulse-alone trials. The percentage of PPI is calculated: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]. Antipsychotics are expected to reverse deficits in PPI induced by drugs like apomorphine or PCP.

-

Key Signaling Pathways in Neuroleptic Action

The therapeutic effects of neuroleptic drugs are mediated through complex intracellular signaling cascades following receptor binding. The primary pathways of interest are those coupled to the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. This cascade modulates neuronal excitability and gene expression.

References

- 1. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between plasma chlorpromazine and its metabolites and clinical ratings in patients with acute relapse of schizophrenic and paranoid psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn-links.lww.com [cdn-links.lww.com]

In Vitro Models for Studying the Primary Effects of 8-Hydroxychlorpromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxychlorpromazine (8-OH-CPZ) is a significant metabolite of the widely used antipsychotic medication chlorpromazine (B137089) (CPZ). Understanding the in vitro effects of 8-OH-CPZ is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. While extensive research has been conducted on chlorpromazine, specific data on its metabolites, including 8-OH-CPZ, are less abundant. This technical guide provides an in-depth overview of the available in vitro models and methodologies for studying the primary effects of 8-OH-CPZ, drawing upon comparative studies with its parent compound and related metabolites. The focus is on providing actionable experimental protocols and summarizing key quantitative data to facilitate further research in this area.

Primary Effects of this compound: Insights from In Vitro Studies

The primary in vitro effects of this compound investigated to date have largely focused on its cytotoxicity, particularly in liver cells, given that the liver is a primary site of chlorpromazine metabolism.

Comparative Cytotoxicity in Isolated Hepatocytes

One of the key studies providing direct insight into the cytotoxic potential of 8-OH-CPZ utilized isolated rat hepatocytes. This in vitro model is highly relevant for assessing drug-induced liver injury. The study compared the effects of chlorpromazine and its metabolites on the leakage of aspartate aminotransferase (AST), a marker of cellular damage.

Quantitative Data Summary

The following table summarizes the comparative potency of this compound and other metabolites relative to Chlorpromazine in causing AST leakage from isolated rat hepatocytes.

| Compound | Relative Potency in Causing AST Leakage (Compared to Chlorpromazine) |

| Chlorpromazine (CPZ) | 1.0 (Reference) |

| This compound | Slightly less potent than CPZ[1] |

| 7-Hydroxychlorpromazine | Slightly less potent than CPZ[1] |

| Mono-demethylated CPZ | 3 times more potent than CPZ[1] |

| Di-demethylated CPZ | 6 times more potent than CPZ[1] |

| Sulfoxide metabolites | Inactive[1] |

Table 1: Comparative Cytotoxicity of Chlorpromazine and its Metabolites in Isolated Rat Hepatocytes.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these in vitro studies is essential for replication and further investigation.

Assessment of Cytotoxicity in Isolated Rat Hepatocytes

This protocol describes a standard method for isolating rat hepatocytes and subsequently assessing cytotoxicity upon exposure to compounds like this compound.

Objective: To determine the effect of this compound on the viability of isolated rat hepatocytes by measuring the leakage of intracellular enzymes.

Materials:

-

Male Wistar rats (200-250 g)

-

Collagenase solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Williams' Medium E

-

This compound

-

Chlorpromazine (for comparison)

-

AST assay kit

-

Trypan Blue solution

Procedure:

-

Hepatocyte Isolation:

-

Anesthetize the rat and perform a laparotomy.

-

Perfuse the liver in situ via the portal vein with calcium-free HBSS, followed by HBSS containing collagenase to digest the liver matrix.

-

Excise the liver and gently disperse the cells in Williams' Medium E.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the hepatocytes by centrifugation and resuspend in fresh medium.

-

Assess cell viability using the Trypan Blue exclusion method (should be >85%).

-

-

Cell Culture and Treatment:

-

Plate the isolated hepatocytes at a suitable density in collagen-coated culture dishes.

-

Allow the cells to attach for a few hours.

-

Prepare stock solutions of this compound and Chlorpromazine in an appropriate solvent (e.g., DMSO).

-

Treat the hepatocytes with varying concentrations of 8-OH-CPZ and CPZ for a defined period (e.g., 24 hours). Include a vehicle control.

-

-

Assessment of AST Leakage:

-

After the incubation period, collect the culture medium.

-

Centrifuge the medium to remove any detached cells.

-

Measure the AST activity in the supernatant using a commercial AST assay kit according to the manufacturer's instructions.

-

To determine the total cellular AST, lyse the remaining cells in the plate and measure the AST activity in the lysate.

-

Calculate the percentage of AST leakage as: (AST in medium / (AST in medium + AST in lysate)) x 100.

-

Signaling Pathways and Experimental Workflows

While direct evidence for the signaling pathways modulated by 8-OH-CPZ is limited, we can propose a hypothesized pathway based on the known mechanisms of the parent compound, chlorpromazine. CPZ is a well-known antagonist of dopamine (B1211576) receptors and can induce cellular stress.

Hypothesized Signaling Pathway for this compound-Induced Cellular Effects

The following diagram illustrates a potential signaling pathway through which 8-OH-CPZ may exert its effects, based on the known pharmacology of phenothiazines.

Caption: Hypothesized signaling pathway for 8-OH-CPZ action.

General Experimental Workflow for In Vitro Assessment

The following diagram outlines a logical workflow for the in vitro characterization of this compound.

References

8-Hydroxychlorpromazine and its Putative Impact on Hepatic Insulin Sensitivity: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the impact of 8-hydroxychlorpromazine on hepatic insulin (B600854) sensitivity is exceedingly limited. This document summarizes the established effects of its parent compound, chlorpromazine (B137089), on hepatic glucose metabolism and insulin signaling, and discusses the potential implications for its 8-hydroxy metabolite based on available data. All information regarding signaling pathways and quantitative effects should be understood to pertain to chlorpromazine unless explicitly stated otherwise.

Executive Summary

Chlorpromazine, a first-generation antipsychotic, has been shown to induce metabolic disturbances, including hyperglycemia and insulin resistance. A significant contributor to this phenotype is the drug's impact on hepatic insulin sensitivity. High-dose chlorpromazine administration has been demonstrated to exacerbate hepatic insulin resistance by attenuating key insulin and leptin signaling pathways within the liver. This leads to an increase in hepatic glucose output, a hallmark of impaired insulin action in this tissue. The primary metabolite, this compound, has been implicated in enhancing hyperglycemic responses, suggesting a potential, though unconfirmed, role in these metabolic derangements. This technical guide provides an in-depth analysis of the known effects of chlorpromazine on hepatic insulin sensitivity, including quantitative data from preclinical studies, detailed experimental methodologies, and a visual representation of the involved signaling pathways. This information serves as a foundational resource for researchers investigating the metabolic side effects of phenothiazine (B1677639) derivatives and for professionals involved in the development of novel antipsychotics with improved metabolic profiles.

Quantitative Data on Chlorpromazine's Effects on Hepatic Insulin Sensitivity

The following tables summarize key quantitative findings from a study investigating the effects of high-dose chlorpromazine (HCPZ) on hepatic insulin sensitivity in a diabetic rat model.

Table 1: Effects of High-Dose Chlorpromazine (HCPZ) on Systemic and Hepatic Glucose Metabolism

| Parameter | Control Group | HCPZ Group | Percentage Change |

| Glucose Infusion Rate (mg/kg/min) | 12.5 ± 0.8 | 8.5 ± 0.7 | ↓ 32% |

| Hepatic Glucose Production (mg/kg/min) | 2.5 ± 0.5 | 5.0 ± 0.6 | ↑ 100% |

| Whole-body Glucose Uptake (mg/kg/min) | 15.0 ± 1.0 | 13.5 ± 0.9 | No significant change |

Data are presented as mean ± SEM. HCPZ was administered at a high dose in the study.

Table 2: Effects of High-Dose Chlorpromazine (HCPZ) on Hepatic Insulin Signaling Proteins

| Protein | Control Group (relative units) | HCPZ Group (relative units) | Percentage Change |

| Insulin Receptor Substrate-2 (IRS2) Protein Levels | 1.0 ± 0.1 | 0.5 ± 0.05 | ↓ 50% |

| Phosphoenolpyruvate Carboxykinase (PEPCK) Expression | 1.0 ± 0.12 | 1.8 ± 0.2 | ↑ 80% |

Data are presented as mean ± SEM. Protein levels and gene expression were measured in liver tissue.

Experimental Protocols

The following methodologies are based on preclinical studies investigating the effects of chlorpromazine on hepatic insulin sensitivity.

Animal Model and Drug Administration

-

Animal Model: Male Sprague-Dawley rats with 90% pancreatectomy to induce a model of type 2 diabetes.

-

Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water for at least one week before the experiment.

-

Drug Administration: Chlorpromazine is administered orally via gavage for a period of 8 weeks. The high-dose chlorpromazine (HCPZ) group receives a dose of 50 mg/kg of body weight per day. A control group receives a vehicle solution.

Hyperinsulinemic-Euglycemic Clamp

-

Objective: To assess whole-body and hepatic insulin sensitivity.

-

Procedure:

-

Following an overnight fast, catheters are inserted into the jugular vein (for infusions) and carotid artery (for blood sampling).

-

A continuous infusion of human insulin is administered at a constant rate (e.g., 10 mU/kg/min).

-

A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (blood glucose at approximately 100 mg/dL).

-

Blood samples are taken every 5-10 minutes to monitor blood glucose levels.

-

A tracer, such as [3-³H]glucose, is infused to measure the rate of appearance of glucose (hepatic glucose production) and the rate of disappearance of glucose (whole-body glucose uptake).

-

The glucose infusion rate required to maintain euglycemia is a measure of overall insulin sensitivity.

-

Western Blot Analysis of Hepatic Proteins

-

Objective: To quantify the expression of key proteins in the insulin signaling pathway in liver tissue.

-

Procedure:

-

Liver tissue is harvested from euthanized animals and immediately frozen in liquid nitrogen.

-

Tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IRS2, PEPCK, and a loading control like β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Chlorpromazine-Induced Hepatic Insulin Resistance

Caption: Chlorpromazine impairs hepatic insulin signaling by reducing IRS2 levels.

Experimental Workflow for Assessing Hepatic Insulin Sensitivity

Caption: Workflow for evaluating chlorpromazine's effect on hepatic insulin sensitivity.

Discussion and Future Directions

The available evidence strongly indicates that high-dose chlorpromazine impairs hepatic insulin sensitivity, primarily through the downregulation of IRS2, a critical component of the insulin signaling cascade. This disruption leads to an overproduction of glucose by the liver, contributing to the hyperglycemic effects observed with this medication.

The role of this compound in this process remains an important but unanswered question. An early report suggests it may enhance the hyperglycemic response to a glucose challenge.[1] This could imply that this compound either possesses similar activity to its parent compound in the liver, or it may act through different mechanisms, such as on pancreatic beta-cells or peripheral glucose uptake.

Future research should focus on directly investigating the effects of this compound on hepatic insulin signaling. Key experiments would include:

-

In vitro studies: Using primary hepatocytes or hepatic cell lines to assess the direct impact of this compound on insulin-stimulated glucose production and the phosphorylation status of key insulin signaling proteins (e.g., Akt, FOXO1).

-

In vivo studies: Administering this compound to animal models and performing hyperinsulinemic-euglycemic clamps to determine its specific effects on hepatic insulin sensitivity, independent of the parent compound.

-

Comparative studies: Directly comparing the potency and efficacy of chlorpromazine and this compound in inducing hepatic insulin resistance.

A clearer understanding of the metabolic effects of chlorpromazine and its metabolites is crucial for the development of safer antipsychotic medications that do not carry the significant metabolic liabilities of older agents. The signaling pathways and experimental workflows outlined in this guide provide a robust framework for conducting such investigations.

References

The Role of 8-Hydroxychlorpromazine in Chlorpromazine-Induced Weight Gain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, is well-documented to induce significant weight gain and metabolic disturbances. While the pharmacological actions of the parent drug are extensively studied, the contribution of its numerous metabolites to these adverse effects remains less clear. This technical guide focuses on the potential role of a key metabolite, 8-hydroxychlorpromazine (8-OH-CPZ), in the metabolic side effects associated with chlorpromazine therapy. Drawing upon available preclinical data, this document summarizes the current understanding of 8-OH-CPZ's metabolic effects, its receptor binding profile in comparison to chlorpromazine, and the experimental methodologies used to investigate these properties. Gaps in the current research are also highlighted to guide future investigations in this area.

Introduction

Chlorpromazine-induced weight gain is a significant clinical challenge, impacting patient adherence and long-term health. The mechanisms underlying this side effect are multifactorial, involving antagonism at various neurotransmitter receptors, including histamine (B1213489) H1, serotonin (B10506) 5-HT2C, and dopamine (B1211576) D2 receptors, which regulate appetite and energy metabolism. Chlorpromazine undergoes extensive metabolism in the liver, primarily by CYP450 enzymes, leading to the formation of over 10 major metabolites. Among these, hydroxylated metabolites such as this compound are of particular interest due to their potential for biological activity. Understanding the pharmacological profile of these metabolites is crucial for a comprehensive understanding of chlorpromazine's therapeutic and adverse effects.

Metabolic Profile of this compound

Direct research on the comprehensive metabolic effects of this compound is limited. However, available evidence suggests a potential role in the dysregulation of glucose homeostasis, a key component of chlorpromazine-induced metabolic syndrome.

Effects on Glucose Metabolism

A pivotal study has indicated that this compound can potentiate the hyperglycemic effects of a glucose challenge. This suggests that 8-OH-CPZ may act synergistically with chlorpromazine to disrupt glucose metabolism, potentially contributing to the development of insulin (B600854) resistance and type 2 diabetes observed in some patients treated with chlorpromazine.[1]

Receptor Binding Profile

The interaction of a compound with specific neurotransmitter receptors is a key determinant of its pharmacological effects, including those on appetite and weight. The following tables summarize the available quantitative data on the receptor binding affinities of chlorpromazine and this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Chlorpromazine

| Receptor | Ki (nM) |

| Dopamine D2 | 0.84 |

| Serotonin 5-HT2A | - |

| Serotonin 5-HT2C | 27.1 |

| Histamine H1 | - |

| Muscarinic M1 | - |

Data not available is denoted by '-'

Table 2: Comparative Receptor Binding Potency of this compound vs. Chlorpromazine

| Receptor | This compound Potency |

| Dopamine D2 | Intermediate |

| Muscarinic M1 | Less potent than CPZ |

Source: A study examining the rank order of potency of CPZ and its metabolic derivatives.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of chlorpromazine, a typical experimental workflow for assessing the metabolic effects of a drug metabolite, and the key signaling pathways implicated in antipsychotic-induced weight gain.

Caption: Metabolic pathway of chlorpromazine.

Caption: Experimental workflow for metabolic profiling.

Caption: Signaling pathways in antipsychotic-induced weight gain.

Detailed Experimental Protocols

This section provides an overview of standard methodologies that can be employed to further investigate the role of this compound in metabolic dysregulation.

Radioligand Binding Assay for Histamine H1 Receptor

-

Objective: To determine the binding affinity (Ki) of 8-OH-CPZ for the histamine H1 receptor.

-

Materials:

-

Cell membranes expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Wash buffer: Tris-HCl buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of unlabeled 8-OH-CPZ and a fixed concentration of [³H]-mepyramine.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of 8-OH-CPZ that inhibits 50% of specific [³H]-mepyramine binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

In Vivo Assessment of Weight Gain and Food Intake in Rodents

-

Objective: To evaluate the effect of 8-OH-CPZ on body weight and food consumption.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

House animals individually and allow them to acclimate.

-

Record baseline body weight and daily food intake for several days.

-

Administer 8-OH-CPZ, chlorpromazine, or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) daily for a specified period (e.g., 14-28 days).

-

Measure body weight daily.

-

Measure food intake daily by weighing the remaining food pellets.

-

Analyze the data to compare changes in body weight and food consumption between treatment groups.

-

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents

-

Objective: To assess the effect of 8-OH-CPZ on glucose clearance.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

Fast animals overnight (approximately 16 hours) with free access to water.

-

Administer 8-OH-CPZ, chlorpromazine, or vehicle control.

-

After a specified pretreatment time, collect a baseline blood sample (time 0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

-

Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

-

Discussion and Future Directions

The available evidence, though limited, suggests that this compound may contribute to the metabolic side effects of its parent compound, chlorpromazine, particularly through the dysregulation of glucose metabolism. Its intermediate potency at dopamine D2 receptors and lower potency at muscarinic M1 receptors compared to chlorpromazine indicate a distinct pharmacological profile that warrants further investigation.

Significant knowledge gaps remain. The lack of quantitative binding data for 8-OH-CPZ at key receptors involved in weight gain, such as the histamine H1 and serotonin 5-HT2C receptors, is a major limitation in assessing its potential contribution to this side effect. Furthermore, in vivo studies directly examining the effects of 8-OH-CPZ on body weight, food intake, and lipid metabolism are currently absent from the literature.

Future research should prioritize:

-

Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of 8-OH-CPZ at a full panel of receptors associated with metabolic side effects.

-

In Vivo Metabolic Studies: Conducting well-controlled animal studies to directly measure the impact of 8-OH-CPZ administration on weight gain, adiposity, food and water intake, and circulating levels of metabolic hormones such as leptin and ghrelin.

-

Lipid Metabolism and Adipocyte Function: Investigating the effects of 8-OH-CPZ on lipid synthesis and storage, as well as on adipocyte differentiation and function, using in vitro models.

A more complete understanding of the pharmacological and metabolic effects of this compound will provide a clearer picture of the overall safety profile of chlorpromazine and may inform the development of novel antipsychotics with improved metabolic liability.

Conclusion

While chlorpromazine itself is a primary driver of its associated weight gain and metabolic disturbances, the metabolite this compound appears to play a synergistic role, at least in the context of glucose dysregulation. Its distinct receptor binding profile suggests that its overall contribution to the metabolic side-effect profile of chlorpromazine may differ from that of the parent compound. Further targeted research is essential to fully elucidate the role of 8-OH-CPZ and other metabolites in chlorpromazine-induced weight gain, which could ultimately lead to better-informed therapeutic strategies and the design of safer antipsychotic medications.

References

The Formation of 8-Hydroxychlorpromazine Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089), a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, hydroxylated derivatives and their subsequent conjugation products are of significant interest due to their potential pharmacological activity and role in the drug's clearance. This technical guide focuses on the formation of 8-hydroxychlorpromazine glucuronide, a phase II metabolite of chlorpromazine. While specific data for the 8-hydroxy isomer is limited, this guide will draw upon established knowledge of chlorpromazine metabolism, particularly the well-studied glucuronidation of its 7-hydroxy isomer, to provide a comprehensive overview of the biochemical pathways, enzymatic processes, and experimental methodologies relevant to the formation of this compound glucuronide.

Biochemical Pathway

The formation of this compound glucuronide is a two-step process involving phase I hydroxylation followed by phase II glucuronidation.

Phase I: Hydroxylation

Initially, chlorpromazine is hydroxylated at the 8th position of its phenothiazine (B1677639) ring. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] While multiple CYP isoforms are involved in chlorpromazine metabolism, CYP2D6 is a major contributor to its hydroxylation.[1]

Phase II: Glucuronidation

The newly introduced hydroxyl group on this compound serves as an acceptor site for glucuronic acid. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the metabolism and detoxification of a wide array of xenobiotics and endogenous compounds.[2][3] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body.[2] Conjugated metabolites, predominantly O-glucuronides of mono- and dihydroxy-derivatives of chlorpromazine, account for approximately 80% of the excreted metabolites.[4][5]

While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the reviewed literature, it is highly probable that members of the UGT1A subfamily are involved, given their known role in the glucuronidation of phenolic compounds.[6][7] For instance, UGT1A1 and UGT1A3 have been shown to be the most important UGT isoforms in the catalysis of tetra-chlorophenol and pentachlorophenol (B1679276) isomers.[6]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound glucuronide.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in studying the formation of this compound glucuronide.

In Vitro Glucuronidation Assay

This protocol is adapted from studies on the glucuronidation of the analogous 7-hydroxychlorpromazine (B195717) and is expected to be applicable for the 8-hydroxy isomer.[8]

Objective: To measure the in vitro formation of this compound glucuronide using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound (substrate)

-

Uridine diphosphate glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated this compound glucuronide)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, saccharic acid 1,4-lactone, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the mixture to initiate the reaction.

-

Addition of Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifugation: Centrifuge the mixture to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

The following diagram outlines the experimental workflow for the in vitro glucuronidation assay.

Analytical Method: HPLC-MS/MS

Objective: To quantify the amount of this compound glucuronide formed in the in vitro assay.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.[9][10]

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound glucuronide and the internal standard need to be determined by direct infusion of the analytes.

Data Presentation

Enzyme Kinetics

While specific kinetic data for the glucuronidation of this compound is not available in the reviewed literature, the data for the structurally similar 7-hydroxychlorpromazine can serve as a valuable reference point. The apparent Michaelis-Menten constant (Km) for the glucuronosyltransferase in guinea pig liver microsomes for 7-hydroxychlorpromazine was found to be 9.5 x 10⁻⁵ M.[8]

Table 1: Kinetic Parameters for the Glucuronidation of Hydroxylated Chlorpromazine Metabolites

| Substrate | Enzyme Source | Apparent Km (M) | Reference |

| 7-Hydroxychlorpromazine | Guinea Pig Liver Microsomes | 9.5 x 10-5 | [8] |

| This compound | Human Liver Microsomes | Data not available | - |

Note: The kinetic parameters for this compound glucuronidation are yet to be determined and are a key area for future research.

In Vitro Assay Conditions

The following table summarizes typical conditions for an in vitro glucuronidation assay based on protocols for similar compounds.

Table 2: Typical In Vitro Glucuronidation Assay Conditions

| Parameter | Condition |

| Enzyme Source | Human Liver Microsomes |

| Substrate Concentration | Variable (for kinetic analysis) |

| UDPGA Concentration | Typically in the millimolar range (e.g., 1-5 mM) |

| MgCl₂ Concentration | Typically in the millimolar range (e.g., 1-10 mM) |

| Buffer | Tris-HCl (pH 7.4) |

| Incubation Temperature | 37°C |

| Incubation Time | 30-60 minutes (within linear range) |

| β-Glucuronidase Inhibitor | Saccharic acid 1,4-lactone |

Conclusion

The formation of this compound glucuronide is a significant metabolic pathway for chlorpromazine, contributing to its detoxification and elimination. This technical guide has outlined the key biochemical steps, provided detailed experimental protocols for its in vitro investigation, and presented a framework for data analysis. While specific enzymatic and kinetic data for the 8-hydroxy isomer remains to be fully elucidated, the information provided, based on the well-characterized metabolism of the 7-hydroxy isomer and general principles of drug metabolism, offers a robust starting point for researchers in this field. Further studies are warranted to identify the specific UGT isoforms involved and to determine the precise kinetic parameters of this compound glucuronidation, which will provide a more complete understanding of chlorpromazine's metabolic fate and its implications for drug development and clinical practice.

References

- 1. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Main contribution of UGT1A1 and CYP2C9 in the metabolism of UR-1102, a novel agent for the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the glucuronidation of 7-hydroxychlorpromazine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Hydroxychlorpromazine in Human Plasma using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 8-Hydroxychlorpromazine, a metabolite of the antipsychotic drug chlorpromazine (B137089), in human plasma samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Chlorpromazine is a widely prescribed antipsychotic medication that undergoes extensive metabolism in the body. One of its metabolites, this compound, is formed via hydroxylation, a key pathway in its biotransformation. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of chlorpromazine. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma.

The method utilizes a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol outlined below provides a comprehensive guide for the implementation of this analytical method in a research or clinical laboratory setting.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of this compound in human plasma.

Materials and Reagents

-

This compound reference standard

-

Chlorpromazine-d6 (or other suitable internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

HPLC system (e.g., Agilent, Shimadzu, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Nitrogen evaporator (optional)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

-

Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature.

-

Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Chlorpromazine-d6 at 100 ng/mL in methanol).

-

Vortex: Gently vortex the mixture for 10 seconds.

-

Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and improve compatibility with the mobile phase.

-

Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of similar compounds. These must be empirically determined and optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | To be determined | To be determined | 100 | To be determined |

| Chlorpromazine-d6 (IS) | To be determined | To be determined | 100 | To be determined |

To determine the optimal MRM transitions, a standard solution of this compound should be infused directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The collision energy should then be ramped to identify the most stable and abundant product ions.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar bioanalytical assays and should be established during method validation.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | To be determined |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 15% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 15% |

Table 4: Example Calibration Curve Data

This table is a template. The concentration range and response should be determined experimentally.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| LLOQ | Response |

| 2 | Response |

| 5 | Response |

| 10 | Response |

| 50 | Response |

| 100 | Response |

| 200 | Response |

| 500 | Response |

Visualizations

Chlorpromazine Metabolic Pathway

The following diagram illustrates the metabolic conversion of chlorpromazine to this compound.

Caption: Metabolic pathway of Chlorpromazine to this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol.

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for pharmacokinetic and metabolic studies of chlorpromazine. It is essential that the mass spectrometric parameters are optimized and the method is fully validated according to regulatory guidelines before implementation for sample analysis.

Application of Hydroxylated Metabolites as Biomarkers for Chlorpromazine Metabolism

Introduction

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Monitoring these metabolites is crucial for understanding its therapeutic efficacy, managing side effects, and assessing patient compliance. While a variety of metabolic pathways have been identified, including N-demethylation, S-oxidation, and hydroxylation, this document focuses on the application of hydroxylated metabolites, particularly 7-hydroxychlorpromazine (B195717), as biomarkers of chlorpromazine metabolism. Although interest exists in 8-hydroxychlorpromazine, current scientific literature provides limited quantitative data and specific analytical protocols for this particular metabolite. Therefore, this note will primarily detail the well-established role of 7-hydroxychlorpromazine and other major metabolites.

Chlorpromazine Metabolism: An Overview

Chlorpromazine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main pathways include:

-

Hydroxylation: The addition of a hydroxyl group to the phenothiazine (B1677639) ring, with 7-hydroxylation being a major route.[1][2]

-

N-demethylation: The removal of methyl groups from the side chain.

-

S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.[1]

The key enzymes involved in these transformations are CYP2D6, CYP1A2, and CYP3A4.[3] The resulting metabolites can be pharmacologically active or inactive and are eventually excreted in the urine and feces.

Signaling Pathway of Chlorpromazine Metabolism

The metabolic conversion of chlorpromazine is a complex process involving multiple enzymatic steps, primarily mediated by the cytochrome P450 system in the liver.

Caption: Metabolic pathway of chlorpromazine in the liver.

Quantitative Data of Chlorpromazine and its Metabolites

The concentrations of chlorpromazine and its metabolites can vary significantly among individuals due to genetic polymorphism in metabolizing enzymes and other factors. The following table summarizes representative data on the plasma concentrations of chlorpromazine and its major metabolites in patients undergoing treatment.

| Compound | Mean Plasma Concentration (ng/mL) | Reference |

| Chlorpromazine (CPZ) | 10 - 300 | [1] |

| 7-Hydroxychlorpromazine (7-OH-CPZ) | 1 - 20 | [1] |

| N-Desmethylchlorpromazine | Varies | [4] |

| Chlorpromazine Sulfoxide | Varies | [2] |

Note: Concentrations are highly variable and depend on dosage, duration of treatment, and individual patient metabolism.

Experimental Protocols

Quantification of Chlorpromazine and its Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of chlorpromazine and its major metabolites in plasma.

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of chlorpromazine).

-

Vortex the sample.

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Chlorpromazine: Precursor ion > Product ion

-

7-Hydroxychlorpromazine: Precursor ion > Product ion

-

N-Desmethylchlorpromazine: Precursor ion > Product ion

-

Chlorpromazine Sulfoxide: Precursor ion > Product ion

-

(Note: Specific m/z values would need to be determined based on the instrument and standards.)

-

3. Calibration and Quantification

-

Prepare a series of calibration standards in blank plasma.

-

Process the standards and samples as described above.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of the analytes in the samples from the calibration curve.

Caption: Workflow for LC-MS/MS analysis of chlorpromazine.

Conclusion

The analysis of hydroxylated metabolites, particularly 7-hydroxychlorpromazine, provides valuable insights into the metabolic profile of chlorpromazine. The use of robust analytical techniques like LC-MS/MS allows for the sensitive and specific quantification of these biomarkers in biological matrices. While the role of this compound is less defined in the current literature, the established methodologies for other hydroxylated metabolites can serve as a foundation for future research into its potential significance as a biomarker. Further studies are warranted to explore the quantitative aspects and clinical relevance of the full spectrum of chlorpromazine metabolites.

References

- 1. Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 8-Hydroxychlorpromazine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 8-Hydroxychlorpromazine, a significant metabolite of the antipsychotic drug chlorpromazine (B137089), in human urine samples. The method employs enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The analyte is then derivatized by silylation to enhance its volatility and thermal stability for gas chromatography. Detection and quantification are achieved using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity. This method is intended for use by researchers, scientists, and professionals in clinical chemistry, toxicology, and drug development for therapeutic drug monitoring and metabolic studies.

Introduction

Chlorpromazine (CPZ) is a first-generation antipsychotic medication extensively used in the treatment of schizophrenia and other psychotic disorders. It is subject to complex metabolism in the body, leading to the formation of numerous metabolites. This compound (8-OH-CPZ) is one of the pharmacologically relevant hydroxylated metabolites. Monitoring its concentration in urine is crucial for understanding the metabolic profile of chlorpromazine, assessing patient compliance, and investigating potential drug-drug interactions.

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for the quantification of drugs and their metabolites in biological matrices.[1] Its high chromatographic resolution and sensitive, specific detection make it a "gold standard" for forensic and clinical toxicology.[2] However, polar metabolites such as 8-OH-CPZ are not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. Chemical derivatization, typically silylation, is required to convert the polar hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether, enabling reliable chromatographic separation and detection.[3][4][5]

This protocol provides a step-by-step methodology for the entire analytical workflow, from sample preparation to data analysis.

Experimental Workflow

The overall analytical procedure involves several key stages: enzymatic hydrolysis of urine samples to cleave glucuronide and sulfate (B86663) conjugates, solid-phase extraction to isolate the analyte from the complex urine matrix, derivatization to prepare the analyte for GC-MS analysis, and finally, the instrumental analysis itself.

Caption: Experimental workflow for 8-OH-CPZ quantification.

Materials and Reagents

-

Standards: this compound HCl, this compound-d6 (internal standard).

-

Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.

-

Buffers: 0.1 M Sodium acetate (B1210297) buffer (pH 5.0).

-

SPE Cartridges: C18 or Mixed-Mode Cation Exchange (e.g., MCX) cartridges, 3 mL, 60 mg.

-

Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate, Isopropanol, Dichloromethane (all HPLC or GC grade).

-

Reagents: Ammonium (B1175870) hydroxide (B78521), Acetic acid.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Other: Deionized water, Nitrogen gas (high purity).

Detailed Protocols

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d6 (Internal Standard, IS) in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the 8-OH-CPZ stock solution in methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free urine at three concentrations (e.g., 30 ng/mL, 150 ng/mL, and 750 ng/mL) from a separate weighing of the reference standard.

This protocol is based on established methods for the extraction of chlorpromazine and its metabolites from urine.[6]

-

Sample Aliquoting: Pipette 2.0 mL of each urine sample (calibrator, QC, or unknown) into a 15 mL glass tube.

-

Internal Standard Addition: Add 50 µL of the 100 ng/mL internal standard solution to each tube (except for blanks) and vortex briefly.

-

Enzymatic Hydrolysis:

-

Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

-

Vortex and incubate in a water bath at 60°C for 2 hours (or overnight at 37°C).

-

Allow samples to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Adjust the sample pH to ~6.0 with dilute acetic acid or ammonium hydroxide.

-

Load the entire hydrolyzed sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum or high-purity nitrogen for 5-10 minutes.

-

Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

-

-

Evaporation and Reconstitution:

-

Collect the eluate in a clean glass tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Ensure the residue is completely dry, as moisture interferes with derivatization.[7]

-

Reconstitute the dry residue in 100 µL of ethyl acetate.

-

The hydroxyl group of 8-OH-CPZ must be derivatized to form a volatile trimethylsilyl (TMS) ether.[3][5]

-

Reagent Addition: To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vials tightly and heat at 70°C for 30 minutes.

-

Cooling: Allow the vials to cool to room temperature.

-

Transfer: Transfer the sample to a GC-MS autosampler vial with a glass insert. The sample is now ready for injection.

Caption: Logical flow of the derivatization and analysis step.

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation. The method utilizes selected ion monitoring (SIM) for enhanced sensitivity.[8]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC (or equivalent) |

| Injection Port | Splitless mode, 280°C |

| Injection Volume | 1-2 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS) |

| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977 MSD (or equivalent) |

| Ion Source | Electron Ionization (EI), 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

For the quantification of the TMS-derivatized 8-OH-CPZ, specific ions must be monitored. Based on the structure, plausible ions are selected. The base peak is often used as the quantifier ion, while other ions serve as qualifiers for identity confirmation.

| Compound | Ion Type | m/z (Proposed) | Notes |

| 8-OH-CPZ-TMS | Quantifier | 478 | [M]+, Molecular ion of the derivatized compound. |

| 8-OH-CPZ-TMS | Qualifier 1 | 406 | [M-C4H9N]+, Loss of the dimethylaminopropyl side chain. |

| 8-OH-CPZ-TMS | Qualifier 2 | 86 | [C5H12N]+, Dimethylaminopropyl side chain fragment. |

| 8-OH-CPZ-d6-TMS (Internal Std.) | Quantifier | 484 | [M]+, Molecular ion of the deuterated internal standard. |

Note: These m/z values are proposed based on common fragmentation patterns and should be confirmed empirically by analyzing a pure standard of derivatized 8-OH-CPZ.

Quantitative Data and Method Performance

The following table summarizes the expected performance characteristics of the method, based on typical results for similar validated GC-MS assays for drugs of abuse and their metabolites.[9]

| Parameter | Expected Performance |

| Linear Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~ 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Extraction Recovery | > 80% |

Data Analysis

-

Integration: Integrate the chromatographic peaks for the quantifier ions of 8-OH-CPZ and the internal standard (8-OH-CPZ-d6).

-

Calibration Curve: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio against the nominal concentration of the analyte. Perform a linear regression (typically with 1/x weighting) to generate the calibration curve.

-

Quantification: For QC and unknown samples, calculate the area ratio and determine the concentration by interpolating from the calibration curve.

-

Qualifier Ion Ratios: For all positive samples, verify that the ratios of the qualifier ions to the quantifier ion are within ±20% of the average ratios observed in the calibration standards to confirm analyte identity.

Conclusion

The GC-MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The protocol, which includes enzymatic hydrolysis, solid-phase extraction, and chemical derivatization, is suitable for clinical and research applications requiring accurate measurement of this key chlorpromazine metabolite. Proper validation of all method parameters is essential prior to implementation in a laboratory setting.

References

- 1. Determination by microcoulometric gas chromatography of chlorpromazine metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.gps.caltech.edu [web.gps.caltech.edu]

- 4. High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. | Semantic Scholar [semanticscholar.org]

- 5. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. jcbms.org [jcbms.org]

- 8. [PDF] Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis | Semantic Scholar [semanticscholar.org]

- 9. DSpace [diposit.ub.edu]

Application of 8-Hydroxychlorpromazine in CYP Enzyme Inhibition Studies: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 8-hydroxychlorpromazine in cytochrome P450 (CYP) enzyme inhibition studies. The following application notes and protocols are therefore based on its parent compound, chlorpromazine (B137089) , a well-studied phenothiazine (B1677639) antipsychotic. This information may serve as a foundational resource for researchers interested in investigating the CYP inhibition profile of this compound and other chlorpromazine metabolites.

Introduction

Chlorpromazine is extensively metabolized in the liver by various cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, leading to the formation of numerous metabolites, one of which is this compound.[1] Understanding the potential of these metabolites to inhibit CYP enzymes is crucial for predicting drug-drug interactions and potential toxicity. While data on this compound is scarce, the inhibitory profile of chlorpromazine provides a valuable starting point for such investigations. Chlorpromazine has been shown to be an inhibitor of CYP1A2 and CYP2D6.[2][3]

These application notes provide a summary of the known inhibitory effects of chlorpromazine on major CYP isoforms and a general protocol for in vitro CYP inhibition assays that can be adapted for testing this compound.

Data Presentation: CYP Inhibition by Chlorpromazine

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for chlorpromazine against key human CYP enzymes.

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP1A2 | Phenacetin | 9.5 | [2] |

| CYP2D6 | Bufuralol | 20 | [2] |

Note: Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

This section details a general protocol for determining the inhibitory potential of a test compound, such as this compound, on major CYP isoforms using human liver microsomes.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

1. Objective:

To determine the IC50 of a test compound against specific human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4, CYP2C9, CYP2C19) in human liver microsomes.

2. Materials:

-

Test compound (e.g., this compound)

-

Pooled human liver microsomes (HLMs)

-

CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bufuralol for CYP2D6)

-